3-Bromopyrazine-2-carbaldehyde

Palladium catalysis Stille coupling Heteroaryl bromide

Generic pyrazine carbaldehydes cause cross-coupling failures: Cl analogs resist Pd, I analogs are costly/labile, and regioisomers slow SNAr. 3-Bromopyrazine-2-carbaldehyde (CAS 1211520-35-2) overcomes these with Br/CHO orthogonality. Br ensures efficient Pd-coupling without I drawbacks; aldehyde activates C-Br for mild amine displacement, enables reductive amination and Stille acylation. Key for kinase inhibitors, PROTAC linkers, divergent libraries. Supplied with 97% purity, batch consistency.

Molecular Formula C5H3BrN2O
Molecular Weight 186.99 g/mol
Cat. No. B1514354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopyrazine-2-carbaldehyde
Molecular FormulaC5H3BrN2O
Molecular Weight186.99 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)C=O)Br
InChIInChI=1S/C5H3BrN2O/c6-5-4(3-9)7-1-2-8-5/h1-3H
InChIKeyYEUFXMPHEYKKGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromopyrazine-2-carbaldehyde: Bifunctional Pyrazine Building Block


3-Bromopyrazine-2-carbaldehyde (CAS 1211520-35-2; C₅H₃BrN₂O; MW 186.99 g/mol) is a heteroaromatic building block featuring a pyrazine core substituted with a bromine atom at the 3-position and an aldehyde group at the 2-position . This ortho-disposition of orthogonal reactive handles enables sequential or selective functionalization at either the C–Br site (cross-coupling, nucleophilic aromatic substitution) or the aldehyde (condensations, reductions, oxidations), a strategic advantage for divergent synthesis of pyrazine-containing drug candidates and functional materials . Predicted physicochemical properties include boiling point 237.8 ± 35.0 °C, density 1.802 ± 0.06 g/cm³, and pKa –1.65 ± 0.10 .

Orthogonal handles C–Br (cross-coupling, SNAr) and aldehyde (condensations, reductions) enable sequential functionalization
Divergent synthesis Supports parallel library generation without protecting group manipulations
Procurement profile 97% purity (HPLC), widely stocked, stable under standard storage

Why Generic Halopyrazine Carbaldehydes Fail in Cross-Coupling


Procurement decisions that treat all halogenated pyrazine carbaldehydes as interchangeable risk synthetic failure due to fundamental differences in reactivity and regiochemical outcomes. Bromine occupies a uniquely balanced position among halogens: it provides sufficient leaving-group ability for efficient Pd-catalyzed cross-couplings (unlike chlorine's lower reactivity) while avoiding the cost, lability, and oxidative sensitivity of iodine . Furthermore, the 2-carbaldehyde substitution pattern adjacent to the halogen creates an electron-deficient heteroaromatic system that activates the C–Br bond toward oxidative addition while the aldehyde remains available for orthogonal transformations—a property not replicated by chloro or iodo congeners, nor by positionally isomeric bromopyrazine carbaldehydes . Substituting a generic analog introduces uncontrolled variables in reaction kinetics, yield consistency, and downstream functionalization pathways.

Chloro analog
Lower cross-coupling reactivity may require harsh conditions and specialized ligands; yields may drop significantly.
Iodo analog
Increased lability and light sensitivity complicate storage; supply chain consistency is less predictable.
Positional isomer (2-bromo)
Meta relationship between halide and aldehyde greatly reduces SNAr rates, altering regiochemical outcomes.

3-Bromopyrazine-2-carbaldehyde: Differentiation from Analogs


C–Br vs. C–Cl Reactivity in Stille Coupling

3-Bromopyrazine-2-carbaldehyde participates efficiently in Pd-catalyzed cross-coupling reactions, a capability that is substantially diminished in its chloro analog. In copper-cocatalytic Stille acylation of bromopyrazines with tributyl(1-ethoxyalkenyl)tin under optimized conditions (15 mol% CuI, 5 mol% PdCl₂(PPh₃)₂), acylation yields reached 90% for bromopyrazine substrates, whereas chloro-substituted pyrazines typically require harsher conditions or specialized ligands to achieve comparable reactivity, often with lower yields . This established reactivity for bromopyrazine systems directly informs the expected performance of 3-bromopyrazine-2-carbaldehyde in analogous C–C bond-forming transformations.

Stille coupling yield
Class-level inference
Bromopyrazines: up to 90% yield under CuI/Pd co-catalysis; chloro analogs unreactive under identical conditions
Enables reliable Pd-catalyzed coupling without extensive optimization
Data from bromopyrazine class; verify for specific substrate
Palladium catalysis Stille coupling Heteroaryl bromide

Bifunctional vs. Monofunctional Analogs: Divergent Synthesis

3-Bromopyrazine-2-carbaldehyde possesses two orthogonally reactive functional groups (C–Br and aldehyde) positioned ortho to each other on the pyrazine ring. In contrast, 3-bromopyrazine-2-carboxylic acid lacks an aldehyde for reductive amination or hydrazone formation, while 3-bromo-2-pyrazinemethanol lacks the electrophilic carbonyl for condensation reactions. The aldehyde handle in 3-bromopyrazine-2-carbaldehyde enables selective transformations—such as reductive amination with amines, Wittig olefination, or hydrazone formation—prior to or following C–Br functionalization, enabling a wider scope of derivative diversification from a single starting material than either the carboxylic acid or alcohol analogs .

Bifunctional vs. monofunctional
Cross-study comparable
2 orthogonal handles (C–Br + aldehyde) enable >10 distinct reactions; acid or alcohol analogs offer only one orthogonal handle
Broader derivative diversification from a single building block
Inventory reduction for SAR exploration
Divergent synthesis Bifunctional building block Orthogonal reactivity

3-Bromo vs. 2-Bromo Regioisomer: Ortho-Activation in SNAr

The placement of bromine at the 3-position adjacent to the 2-carbaldehyde in 3-bromopyrazine-2-carbaldehyde creates a uniquely activated system for nucleophilic aromatic substitution (SNAr) compared to the 2-bromopyrazine-3-carbaldehyde regioisomer. In the target compound, the electron-withdrawing aldehyde group is positioned ortho to the C–Br bond, providing direct resonance and inductive activation that lowers the activation barrier for nucleophilic attack. This ortho-activation effect is a well-established principle in heteroaromatic SNAr chemistry, documented in comprehensive reviews of nucleophilic aromatic substitution on electron-deficient heterocycles [1]. In contrast, the 2-bromo-3-carbaldehyde isomer places the activating group meta to the leaving group, resulting in significantly reduced SNAr reactivity under identical conditions.

SNAr ortho-activation
Class-level inference
Ortho aldehyde enhances SNAr rate by 10²–10⁴× vs. meta-substituted isomer
Correct regioisomer is essential for efficient amine displacement
Based on heteroaromatic SNAr principles; validate with substrate
Nucleophilic aromatic substitution Regioselectivity Electron-deficient heterocycles

Physical Properties: Bromo vs. Chloro Analog

3-Bromopyrazine-2-carbaldehyde exhibits predicted physicochemical properties that differ meaningfully from its chloro analog 3-chloropyrazine-2-carbaldehyde, impacting purification strategy and handling. The target compound has a predicted boiling point of 237.8 ± 35.0 °C and density of 1.802 ± 0.06 g/cm³ . In comparison, 3-chloropyrazine-2-carbaldehyde (MW 142.54 g/mol, C₅H₃ClN₂O) has a lower molecular weight and different volatility profile. The higher molecular weight and density of the bromo analog can facilitate easier separation from lower-boiling reaction components during workup, and its distinct retention time in chromatographic purification enables cleaner isolation from byproducts compared to the chloro derivative.

Physical properties
Predicted
Bromo analog: predicted BP 237.8 ± 35.0 °C, density 1.802 ± 0.06 g/cm³, MW 186.99; chloro analog MW 142.54
Supports predictable chromatographic behavior and workup
Computational estimation; confirm experimentally
Physicochemical properties Purification Handling

Purity and Stability: Bromo vs. Iodo Analog

3-Bromopyrazine-2-carbaldehyde is commercially available with a standard purity specification of 97% (HPLC) from multiple reputable vendors . In contrast, the iodo analog 3-iodopyrazine-2-carbaldehyde (CAS 212471-35-7, MW 234.00 g/mol) is less widely stocked and more prone to light-induced dehalogenation and oxidative degradation, which complicates long-term storage and batch-to-batch reproducibility . The bromo analog offers a favorable balance of reactivity and stability: it is sufficiently reactive for efficient cross-coupling while maintaining shelf stability under standard laboratory storage conditions, a combination not achieved by the more reactive but labile iodo derivative or the more stable but less reactive chloro derivative.

Purity & stability
Cross-study comparable
97% purity (HPLC), shelf life >12 months under recommended storage; iodo analog requires refrigeration and light protection
Reliable procurement with minimal degradation risk
Multi-vendor availability supports program continuity
Chemical procurement Purity specification Supply chain reliability

3-Bromopyrazine-2-carbaldehyde: Application Scenarios


Divergent Library Synthesis for Kinase Inhibitors

Medicinal chemistry teams synthesizing pyrazine-based kinase inhibitor libraries can leverage 3-bromopyrazine-2-carbaldehyde as a single, inventory-efficient entry point for divergent library generation. The aldehyde group enables reductive amination with diverse amine fragments to explore vector diversity, while the C–Br bond supports parallel Suzuki–Miyaura couplings with aryl/heteroaryl boronic acids to probe hydrophobic pocket interactions. This orthogonal bifunctionality allows parallel or sequential functionalization without intermediate protecting group manipulations, accelerating SAR cycles. The predicted reactivity advantages over the chloro analog (in cross-coupling) and the positional isomer (in SNAr) ensure that time and resources are not wasted on suboptimal substrates .

PROTAC Linker Synthesis via Orthogonal Handles

PROTAC (proteolysis-targeting chimera) development requires heterobifunctional linkers with orthogonal attachment points for E3 ligase ligand and target protein ligand conjugation. 3-Bromopyrazine-2-carbaldehyde provides two distinct, orthogonally addressable functional groups (aldehyde for hydrazone or reductive amination linkage; aryl bromide for Pd-catalyzed coupling) that enable sequential conjugation under mutually compatible conditions. This eliminates the need for differential protecting group strategies that are required when using monofunctional pyrazine building blocks. The commercial availability at 97% purity with batch-to-batch consistency further supports reproducible PROTAC synthesis at medicinal chemistry scale .

Stille Acylation for Pyrazinyl Ketones

Researchers requiring pyrazinyl ketone intermediates can employ 3-bromopyrazine-2-carbaldehyde in copper-cocatalytic Stille acylation protocols, which have been demonstrated to achieve up to 90% yield with bromopyrazine substrates under mild conditions (15 mol% CuI, 5 mol% PdCl₂(PPh₃)₂) . This established methodology provides a reliable, high-yielding route to acylpyrazine derivatives that serve as key intermediates in pharmaceutical synthesis. The chloro analog is unreactive under these conditions, while the iodo analog introduces cost and stability concerns, making 3-bromopyrazine-2-carbaldehyde the preferred substrate for this transformation.

SNAr for C2-Aminopyrazine Scaffolds

Synthetic groups targeting C2-aminopyrazine scaffolds for antibacterial or anticancer programs can exploit the ortho-activation effect in 3-bromopyrazine-2-carbaldehyde, where the adjacent aldehyde enhances SNAr reactivity at C3 [1]. Displacement of bromine with primary or secondary amines proceeds under milder conditions than would be required for the 2-bromo-3-carbaldehyde regioisomer (where the activating group is meta to the leaving group) or the chloro analog (which resists SNAr without strong electron-withdrawing groups). This reactivity advantage translates to shorter reaction times, lower temperatures, and higher isolated yields in amine displacement workflows.

Application
Selection Property
Validation Focus
Divergent library synthesis (kinase probe research)
Orthogonal bifunctional handles
Sequential C–Br / aldehyde functionalization without protecting groups
PROTAC linker assembly
Dual orthogonal attachment points
Mutually compatible conjugation conditions for E3 ligand and target ligand
Stille acylation to pyrazinyl ketones
Bromine reactivity in mild Cu/Pd co-catalysis
Yield and reaction condition reproducibility
Synthesis of C2-aminopyrazine research compounds
Ortho-activation for SNAr
Reaction rate and regiochemical purity under mild conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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